![molecular formula C19H20N4O2S B2836684 N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide CAS No. 1203406-18-1](/img/structure/B2836684.png)
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and molecular weight. It may also include its physical appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis process is usually optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
The molecular structure of a compound is determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide information about the arrangement of atoms within the molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and can provide valuable information about the compound’s reactivity and stability .Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, and refractive index. It also involves studying the compound’s chemical properties, such as its acidity or basicity, its redox potential, and its reactivity with other chemical species .Scientific Research Applications
- Notably, a derivative—2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) —showed promising inhibition against MDA-MB-231 cells (IC50 = 1.4 μM) compared to sorafenib (IC50 = 5.2 μM). It also exhibited selectivity against MDA-MB-231 over HepG2 cells .
- For instance, compounds like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate exhibited better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
- Although specific studies on our compound are limited, its structural similarity suggests potential in these areas .
- While direct evidence for our compound is scarce, it’s worth exploring its effects in this context .
Anticancer Activity
Antifibrotic Properties
Antibacterial and Antifungal Potential
Anti-Inflammatory Effects
Antihypertensive Properties
CFTR-Selective Potentiators
Mechanism of Action
If the compound is biologically active, studies may be conducted to determine its mechanism of action. This can involve in vitro studies with cells or enzymes, or in vivo studies in animals.
Safety and Hazards
Future Directions
Future research on a compound can take many directions, depending on the compound’s properties and potential applications. This could include further studies to optimize its synthesis, studies to explore new reactions, investigations of its mechanism of action, or the development of new applications .
properties
IUPAC Name |
N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-1,2-dihydroacenaphthylene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-13-5-10-18(23-22-13)20-11-12-21-26(24,25)17-9-7-15-4-2-3-14-6-8-16(17)19(14)15/h2-5,7,9-10,21H,6,8,11-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLWMKCZBMSIGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNS(=O)(=O)C2=C3CCC4=CC=CC(=C43)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.